Product packaging for 1,2,3,5-Tetraphenylbenzene(Cat. No.:CAS No. 912-61-8)

1,2,3,5-Tetraphenylbenzene

Cat. No.: B1606627
CAS No.: 912-61-8
M. Wt: 382.5 g/mol
InChI Key: SKTCWUHHHPSBCJ-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Benzene (B151609) Derivatives in Contemporary Research

Aryl-substituted benzene derivatives are a class of organic compounds that form the backbone of numerous applications in materials science, medicinal chemistry, and industrial processes. numberanalytics.comlongdom.org The introduction of aryl groups onto a central benzene ring can significantly influence the molecule's properties, such as thermal stability, electronic behavior, and solubility. longdom.org These modifications are crucial for designing materials with tailored characteristics for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent materials. smolecule.com For instance, the strategic placement of substituents can enhance thermal stability, a critical factor for materials used in high-temperature applications like those in the aerospace and electronics industries. longdom.org

Historical Context of Polyaromatic Hydrocarbon Synthesis and Characterization

Polyaromatic hydrocarbons (PAHs), which consist of multiple fused aromatic rings, have been a subject of scientific inquiry for over a century. wikipedia.orgiarc.fr Initially identified as byproducts of incomplete combustion, their unique structures and properties quickly attracted the attention of organic chemists. wikipedia.orgiarc.fr Early research focused on understanding their fundamental structures and reactivity. Over time, synthetic methods evolved, allowing for the creation of increasingly complex and larger PAHs. acs.org Key synthetic strategies include the Diels-Alder reaction and cyclotrimerization, which enable the construction of intricate oligophenylene precursors that can be converted into planar aromatic systems. acs.org The characterization of these often poorly soluble large molecules has been advanced by techniques such as laser desorption/ionization time-of-flight mass spectrometry. acs.org The continuous development in the synthesis and characterization of PAHs is a collaborative effort involving organic synthesis, spectroscopy, and theoretical chemistry. mdpi.com

Scope and Research Trajectories of 1,2,3,5-Tetraphenylbenzene

Research on this compound and its derivatives is actively exploring their potential in various advanced applications. Scientists are investigating its use as a building block for creating larger, more complex polyaromatic structures and polymers. researchgate.net One area of focus is the synthesis of soluble tetraphenylbenzene copolymers, which can then undergo cyclodehydrogenation to form polyaromatic chains. researchgate.net This approach is relevant for developing materials for gas adsorption. researchgate.net Furthermore, the unique substitution pattern of this compound makes it a valuable model for studying the effects of steric hindrance and electronic interactions in crowded aromatic systems. A thermodynamic study of ortho-polyphenylbenzenes revealed a significant shift in molecular properties and cohesive energy with increasing phenyl substitution, highlighting the impact of intramolecular constraints. researchgate.net Future research is likely to continue exploring the synthesis of new derivatives with tailored electronic and photophysical properties for applications in organic electronics and sensor technology.

Physicochemical Properties of this compound

The following table summarizes some of the calculated physicochemical properties of this compound.

PropertyValueUnitSource
Molecular Weight382.50 g/mol chemeo.com
Chemical FormulaC₃₀H₂₂ chemeo.com
Normal Boiling Point (Tboil)1034.14K chemeo.com
Normal Melting Point (Tfus)486.15K
Enthalpy of Fusion (ΔfusH°)42.49kJ/mol chemeo.com
Enthalpy of Vaporization (ΔvapH°)95.74kJ/mol chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)8.355 chemeo.com

Data sourced from Cheméo, calculated using the Joback and Crippen methods. chemeo.com

Synthesis of Tetraphenylbenzene Derivatives

The synthesis of tetraphenylbenzene derivatives can be achieved through various methods in organic chemistry. One common approach is the Suzuki-Miyaura cross-coupling reaction.

A general procedure for the synthesis of 1,2,4,5-tetraphenylbenzene (B3051455), a structural isomer of this compound, involves the reaction of 1,2,4,5-tetrachlorobenzene (B31791) with phenylboronic acid. chemicalbook.com This reaction is catalyzed by a palladium complex, such as Pd₂(dba)₃ with a cataCXium A ligand, in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and is typically carried out in an anhydrous solvent like toluene (B28343) at elevated temperatures. chemicalbook.com The product is then isolated and purified using column chromatography. chemicalbook.com

Another synthetic route to a tetraphenylbenzene derivative, specifically 1,2,4,5-tetraphenylbenzene, involves the reaction of 1,2,4,5-tetrabromobenzene (B48376) with phenylboronic acid using a palladium catalyst, Pd(PPh₃)₄, in a mixture of THF and an aqueous potassium carbonate solution. rsc.org

Furthermore, 1,2,4,5-tetraphenylbenzene has been synthesized through the reductive coupling of diketones, such as PhC(O)CH₂C(O)Ph, using Woollins' reagent in refluxing toluene, yielding the product in high yield. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H22 B1606627 1,2,3,5-Tetraphenylbenzene CAS No. 912-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5-tetraphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22/c1-5-13-23(14-6-1)27-21-28(24-15-7-2-8-16-24)30(26-19-11-4-12-20-26)29(22-27)25-17-9-3-10-18-25/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTCWUHHHPSBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295929
Record name 1,2,3,5-Tetraphenylbenzene
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Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912-61-8
Record name NSC106322
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,5-Tetraphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2,3,5 Tetraphenylbenzene and Its Analogues

Classical Cycloaddition Approaches

Classical cycloaddition reactions represent a cornerstone in the synthesis of aromatic compounds. These methods often involve the formation of a six-membered ring through the reaction of a diene and a dienophile, followed by a subsequent elimination or rearrangement to yield the aromatic product.

Diels-Alder Cycloaddition Reactions with Tetraphenylcyclopentadienone (B147504)

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition for the formation of six-membered rings. In the context of 1,2,3,5-tetraphenylbenzene synthesis, tetraphenylcyclopentadienone (tetracyclone) is a commonly employed diene. researchgate.netfau.de The reaction of tetracyclone with a suitable dienophile, such as a substituted alkyne, leads to a bicyclic intermediate which readily undergoes a retro-Diels-Alder reaction, extruding carbon monoxide to form the desired polysubstituted benzene (B151609) ring. mdpi.commdpi.com

The reaction between tetracyclone and various acetylenic dienophiles provides a direct route to hexa-substituted benzenes. mdpi.com For instance, the reaction with diphenylacetylene (B1204595) yields hexaphenylbenzene (B1630442). mdpi.com To obtain this compound, an unsymmetrically substituted alkyne would be required. The regioselectivity of the cycloaddition is a critical factor in determining the final substitution pattern of the benzene ring. researchgate.net Steric and electronic factors of the substituents on both the diene and the dienophile influence the outcome of the reaction. researchgate.net

DieneDienophileProductReference
Tetraphenylcyclopentadienone1,3,5-Hexatriynes1,2-Diethynyl-3,4,5,6-tetraphenylbenzene derivatives researchgate.net
TetraphenylcyclopentadienonePhenylacetylenePentaphenylbenzene mdpi.com
TetraphenylcyclopentadienoneDiphenylacetyleneHexaphenylbenzene mdpi.commdpi.com

Benzynoid Intermediates in this compound Formation

Benzynes are highly reactive intermediates that can undergo various cycloaddition reactions. researchgate.net The generation of benzyne (B1209423) in the presence of a suitable trapping agent can lead to the formation of substituted aromatic compounds. The reaction of benzyne with tetraphenylcyclopentadienone, for example, can produce 1,2,3,4-tetraphenylnaphthalene (B1582023) via a Diels-Alder reaction followed by decarbonylation. tcichemicals.com

The formation of this compound through a benzyne-mediated pathway would likely involve a more complex sequence of reactions. One possibility is the trimerization of a substituted benzyne, although this often leads to triphenylene (B110318) derivatives. core.ac.uk The controlled reaction of different aryne precursors could potentially lead to the desired tetraphenylbenzene isomer, but this remains a challenging synthetic problem. The reactivity of arynes makes them versatile intermediates for the synthesis of complex heterocyclic structures. nih.gov

Benzyne PrecursorTrapping AgentProductReference
Phenyl[2-(trimethylsilyl)phenyl]iodonium TriflateTetraphenylcyclopentadienone1,2,3,4-Tetraphenylnaphthalene tcichemicals.com
2-(Trimethylsilyl)phenyl triflateThiiranes and AldehydesVinyloxiranes clockss.org

Palladium-Catalyzed Cyclotrimerization of Acetylenes

Palladium-catalyzed cyclotrimerization of alkynes is a powerful method for the synthesis of substituted benzenes. This reaction involves the catalytic cyclization of three alkyne molecules to form a benzene ring. To synthesize this compound using this method, a co-cyclotrimerization of two different alkynes would be necessary. For instance, the cyclotrimerization of two molecules of diphenylacetylene with one molecule of a different alkyne could potentially yield the desired product, although controlling the regioselectivity of such a reaction is a significant challenge.

The palladium catalyst plays a crucial role in orchestrating the assembly of the alkyne units. usc.gal The mechanism typically involves the formation of palladacyclopentadiene intermediates, which then react with a third alkyne to form the benzene ring and regenerate the catalyst. The choice of ligands on the palladium catalyst can influence the efficiency and selectivity of the reaction. While this method is highly effective for the synthesis of symmetrically substituted benzenes, its application to the synthesis of unsymmetrical isomers like this compound requires careful control over the reaction conditions and substrate stoichiometry.

Modern Cross-Coupling Strategies

Modern cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of biaryls and other conjugated systems. These methods offer a high degree of control and functional group tolerance, making them ideal for the construction of complex aromatic structures like this compound.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. youtube.comyoutube.com It involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netrsc.org To synthesize this compound, a sequential cross-coupling strategy can be employed.

For example, a dihalobenzene derivative could be sequentially coupled with different arylboronic acids. A general approach for the synthesis of 1,2,4,5-tetraphenylbenzene (B3051455) involves the reaction of 1,2,4,5-tetrachlorobenzene (B31791) with phenylboronic acid. chemicalbook.com A similar strategy starting from 1,2,3,5-tetrachlorobenzene (B107539) could provide a route to the target molecule. chemicalbook.com The success of this approach relies on the ability to control the regioselectivity of the sequential coupling steps.

Aryl HalideBoronic AcidCatalyst SystemProductReference
1,2,3,5-TetrachlorobenzenePhenylboronic acidPd2(dba)3 / cataCXium A / K3PO4This compound chemicalbook.com
1,2-Diiodo-3-(phenylethynyl)benzenePhenylboronic acidNot specifiedTetraphenyl derivatives researchgate.net

Stille Coupling and Related Organometallic Approaches

The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organotin compound (organostannane) and an organic halide or triflate. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, a sequential Stille coupling strategy could be envisioned for the synthesis of this compound. This would involve the stepwise reaction of a polyhalogenated benzene with different arylstannanes.

A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. youtube.com However, a significant drawback is the toxicity of the tin compounds. The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity.

OrganohalideOrganostannaneCatalystProductReference
Aryl or Vinyl Halide/TriflateAryl or Vinyl TrialkylstannanePalladium complexCoupled Product wikipedia.orgsynarchive.com

Reductive Coupling and Olefin Synthesis Routes

Stereoselective Olefin Synthesis as a Precursor Step

The stereochemistry of precursor molecules can be critical in directing the outcome of subsequent ring-forming reactions. The ability to selectively synthesize tri- and tetrasubstituted olefins is of great interest for building complex molecular frameworks. nih.gov Classical methods like the Wittig and HWE reactions provide reliable pathways to stereodefined alkenes. nih.gov For instance, unstabilized Wittig ylides typically lead to (Z)-alkenes, whereas stabilized ylides or the HWE reaction favor the formation of (E)-alkenes. libretexts.orgorganic-chemistry.org

These stereochemically defined olefins can be envisioned as key building blocks for the assembly of the this compound skeleton. For example, a substituted olefin could act as a dienophile in a Diels-Alder reaction with a suitable diene, establishing the foundational cyclohexene (B86901) ring that can be later aromatized. The precise geometry of the olefin precursor directly influences the stereochemistry of the initial cycloadduct, thereby guiding the final substitution pattern of the aromatic product. While direct examples for this compound are specific, the principle of using stereoselective olefin synthesis to prepare precursors for complex substituted benzenes is a fundamental strategy in organic synthesis. chemrxiv.org

Cyclopropene-Mediated Synthesis of Tetraphenylbenzene Derivatives

A novel and efficient pathway to tetra-aryl benzenes involves the use of cyclopropene (B1174273) intermediates. This multi-step approach constructs the aromatic ring through a sequence of dimerization, thermal rearrangement, and oxidation.

Lewis Acid-Mediated Dimerization Pathways

The synthesis can commence with a [2+2]-type dimerization of cyclopropenes, a reaction that is effectively mediated by a Lewis acid. Research has shown that using trimethylaluminum (B3029685) (Me₃Al) as the Lewis acid facilitates the dimerization of aryl-substituted cyclopropenes to form tricyclo[3.1.0.0²˒⁴]hexane derivatives. This key step creates the initial carbon skeleton that will ultimately be transformed into the benzene core. The reaction proceeds efficiently, setting the stage for the subsequent ring-opening process.

Oxidative Rearrangements of Cyclohexadienes

Following the dimerization, the resulting tricyclo[3.1.0.0²˒⁴]hexane derivatives undergo a thermal ring-opening reaction. This step, typically performed by heating under solvent-free conditions, quantitatively converts the strained tricyclic system into 1,4-cyclohexadienes bearing quaternary carbons.

The final and crucial step is the aromatization of the cyclohexadiene intermediate. A bromine (Br₂)-mediated oxidative rearrangement has been developed that transforms the 1,4-cyclohexadienes into 1,2,4,5-tetra-arylbenzene derivatives in high to excellent yields. The proposed mechanism involves the formation of a bromonium intermediate, which triggers a 1,2-rearrangement of an aryl group. A subsequent rearrangement of a second aryl group, followed by dehydrobromination, leads to the formation of the stable, fully aromatic tetra-substituted benzene ring.

StepReactionKey Reagents/ConditionsIntermediate/ProductTypical Yield
1Lewis Acid-Mediated DimerizationCyclopropene, Me₃AlTricyclo[3.1.0.0²˒⁴]hexane derivativeHigh
2Thermal Ring-OpeningHeating (solvent-free)1,4-Cyclohexadiene derivative~Quantitative
3Oxidative RearrangementBr₂ in CCl₄1,2,4,5-Tetra-arylbenzeneHigh to Excellent

Derivatization Strategies during Synthesis for Functionalization

The introduction of functional groups onto the tetraphenylbenzene scaffold can be achieved by employing derivatized starting materials from the outset of the synthesis. This approach embeds the desired functionality into the final product without the need for post-synthesis modification.

One of the most powerful methods for synthesizing substituted tetra-arylbenzenes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically involves the coupling of an arylboronic acid with an aryl halide. nih.gov To synthesize a functionalized tetraphenylbenzene, one can start with a poly-halogenated benzene core, such as 1,2,3,5-tetrachlorobenzene, and react it with a functionalized arylboronic acid. chemicalbook.com For instance, using 4-chlorophenylboronic acid or 4-methoxyphenylboronic acid in a Suzuki coupling with a tetra-halogenated benzene would yield a tetraphenylbenzene derivative bearing chloro or methoxy (B1213986) groups, respectively. This strategy allows for the systematic incorporation of a wide array of electronic and steric diversity into the final molecule. researchgate.netedu.krd

Similarly, in the cyclopropene-mediated synthesis, using cyclopropenes that already bear substituted aryl groups is a direct method for producing functionalized tetra-arylbenzenes. The substituents on the starting cyclopropene are carried through the dimerization and rearrangement sequence to appear in the final aromatic product. This highlights the versatility of these synthetic routes, where the choice of initial building blocks directly dictates the functionalization pattern of the complex aromatic target. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1,2,3,5 Tetraphenylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1,2,3,5-tetraphenylbenzene, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the electronic environment and connectivity of every atom in the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the central benzene (B151609) ring and the four peripheral phenyl substituents. Due to the molecule's asymmetry, the two protons on the central ring (at the C4 and C6 positions) are chemically non-equivalent and would likely appear as distinct singlets or narrowly coupled doublets in the aromatic region of the spectrum.

The protons of the four phenyl groups would produce a complex series of multiplets. The steric crowding caused by the adjacent phenyl rings at the 1, 2, and 3 positions forces these rings to twist out of the plane of the central benzene core. This restricted rotation and the resulting anisotropic effects would lead to a complex and overlapping pattern of signals for the 20 protons of the substituent rings. The signals for the ortho-, meta-, and para-protons of each phenyl group would be expected in the typical aromatic chemical shift range, generally between 7.0 and 8.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is predictive, as detailed experimental data for this compound is not widely available. Chemical shifts are estimates based on related structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Central Ring Protons (H4, H6)~7.5 - 7.8Singlet (s) / Doublet (d)2H
Phenyl Ring Protons~7.0 - 7.6Multiplet (m)20H

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. For this compound, which has the molecular formula C₃₀H₂₂, a total of 30 carbon atoms are present. Due to molecular asymmetry, a significant number of distinct signals are expected.

The six carbons of the central benzene ring are all chemically non-equivalent. The four substituted carbons (C1, C2, C3, C5) would appear as quaternary signals with distinct chemical shifts, while the two proton-bearing carbons (C4, C6) would appear as doublets in a coupled spectrum. The carbons of the four phenyl substituents would also contribute multiple signals. Each phenyl group contains four unique carbon environments: the ipso-carbon (attached to the central ring), two ortho-carbons, two meta-carbons, and one para-carbon. Given the different substitution environments for each of the four phenyl rings, a large number of signals would be anticipated in the aromatic region (typically 120-145 ppm). One patent source reports a chemical shift at δ = 144.1 ppm for this molecule, likely corresponding to one of the quaternary carbons. google.com

Table 2: Predicted ¹³C NMR Signal Assignments for this compound Note: This table is predictive and illustrates the types of signals expected. Specific assignments require experimental data.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Type
Central Ring (Substituted)~140 - 145Quaternary
Central Ring (CH)~125 - 130Tertiary
Phenyl Rings (Ipso)~138 - 142Quaternary
Phenyl Rings (Ortho, Meta, Para)~127 - 135Tertiary

The structure of this compound features significant steric hindrance, particularly among the contiguous phenyl groups at positions 1, 2, and 3. This crowding prevents the phenyl rings from being coplanar with the central benzene ring and severely restricts their rotation around the C-C single bonds. This phenomenon of restricted rotation, or atropisomerism, can be investigated using variable-temperature (VT) NMR spectroscopy. researchgate.netnih.gov

At low temperatures, the rotation around the biaryl bonds may be slow on the NMR timescale, leading to the observation of distinct signals for chemically non-equivalent protons or carbons (e.g., the two ortho-protons on a single phenyl ring). As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two separate signals broaden and merge into a single, averaged signal. researchgate.net By analyzing the coalescence temperature and the frequency separation of the signals, the energy barrier (ΔG‡) for the rotational process can be calculated. researchgate.net While specific VT NMR studies on this compound are not readily found in the literature, the principles of dynamic NMR would be directly applicable to understanding its conformational dynamics in solution. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Integrity and Purity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a synthesized compound and to assess its purity.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₃₀H₂₂. chemeo.com

The calculated monoisotopic mass for C₃₀H₂₂ is 382.1722 u. An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) very close to this calculated value (e.g., within 5 ppm). This high degree of accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₃₀H₂₂
Calculated Exact Mass ([M])382.1722 u
Expected [M+H]⁺383.1799 u

X-ray Crystallography for Solid-State Structural Elucidation

While NMR and MS provide data on connectivity and composition, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide an unambiguous confirmation of the substitution pattern and reveal detailed structural parameters such as bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would be expected to show a highly distorted, non-planar structure. The steric repulsion between the adjacent phenyl groups would force them to adopt significant dihedral angles with respect to the central benzene ring. researchgate.net This twisting is a characteristic feature of polyphenylbenzenes with contiguous substituents. researchgate.net The analysis would also reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions like C-H···π stacking. Although specific crystallographic data for the 1,2,3,5-isomer is not prominently available, analysis of related structures like hexaphenylbenzene (B1630442) and 1,2,4,5-tetraphenylbenzene (B3051455) confirms the tendency of these molecules to adopt highly twisted conformations in the solid state. researchgate.net

Table 4: Representative Crystallographic Data for Polyphenylbenzenes Note: This table presents typical data expected for a compound like this compound, based on analyses of its isomers and related structures, as a specific crystal structure for this compound was not found.

Parameter Expected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric or Non-centrosymmetric
C(central)-C(phenyl) Bond Length~1.49 - 1.51 Å
Phenyl-Central Ring Dihedral Angles40° - 70°
C-C-C Angles (Central Ring)~120°

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are characteristic of extended π-conjugated systems.

In dilute solutions, this compound is expected to exhibit strong absorption in the ultraviolet region, corresponding to π-π* electronic transitions. For the analogous compound 1,3,5-triphenylbenzene (B1329565), the absorption maximum is observed around 252 nm. aatbio.com Upon excitation, it emits fluorescence, with 1,3,5-triphenylbenzene showing an emission peak at 352 nm. aatbio.com The spectral characteristics of this compound are likely to be in a similar range, with potential shifts due to the different substitution pattern and resulting conformation.

The photoluminescence spectra can differ between the solution and solid states. For many multi-phenylated aromatic luminogens, emission is weak in solution due to rotational and vibrational motions that provide non-radiative decay pathways. In the solid state, these motions are restricted, which can block the non-radiative channels and lead to a significant enhancement of fluorescence intensity, a phenomenon known as aggregation-induced emission (AIE). ust.hk Therefore, this compound may exhibit stronger emission as a solid compared to its properties in solution.

Table 2: Representative Photophysical Data for Phenyl-Substituted Benzenes

Compound Absorption λmax (nm) Emission λmax (nm) State Reference
1,3,5-Triphenylbenzene 252 352 Solution aatbio.com
1,1,3,4-Tetraphenylsilole 288 392 Solution ust.hk
Pyrene-fused Hexaarylbenzene ~350 ~450 Solution escholarship.org

The photoluminescence quantum yield (ΦPL) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For many simple aromatic hydrocarbons, intramolecular motions can quench fluorescence, leading to low quantum yields in solution.

However, in the solid state, where molecular motions are restricted, the quantum yield can increase dramatically. For example, certain silole derivatives show a nearly 3-fold increase in quantum yield (from 27% to 77%) with changes in substitution that restrict intramolecular rotation. ust.hk High solid-state quantum yields of up to 91% have been reported for related tetraphenylsilole derivatives that exhibit AIE. ust.hk It is plausible that this compound would also display a significantly higher quantum yield in the aggregated or solid state compared to in solution.

Photoelectron Spectroscopy for Electronic Structure Profiling

Ultraviolet photoelectron spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energies of photoelectrons emitted upon ionization. nih.gov This method provides direct experimental access to the energies of the occupied molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO).

By analyzing the ionization potentials, the energy levels of the π-electron system can be determined. nih.gov In complex systems like Yb-based intermetallic compounds, PES data is often compared with density of states (DOS) calculated using theoretical methods like density-functional theory (DFT) to achieve a comprehensive understanding of the electronic structure. aps.org For this compound, PES would reveal the energy of its HOMO level, which is critical for understanding its properties as a potential electronic material. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can then often be estimated from the HOMO level and the optical band gap derived from UV-Vis absorption spectra. escholarship.org

Table 3: Representative Electronic Structure Data for Aromatic Systems

Compound Type HOMO (eV) LUMO (eV) Method Reference
Pyrene-fused Hexaarylbenzene -5.76 -2.62 CV / Optical escholarship.org
Tricyclic Hetarenes - - PES / DFT nih.gov
Yb-based Intermetallics - - PES / DFT+DMFT aps.org

Probing Electronic States and Charge Transfer Properties

The electronic behavior of complex aromatic systems like this compound is governed by the spatial arrangement of its π-conjugated electrons. Spectroscopic and theoretical methods are employed to understand its electronic states, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for determining its potential in electronic and optoelectronic applications.

Table 1: Key Electronic Properties and Influencing Factors
PropertyDescriptionInfluencing FactorsRelevance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.Molecular conformation, extent of π-conjugation, substituent effects.Determines oxidation potential and hole injection/transport properties. researchgate.net
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.Molecular conformation, extent of π-conjugation, substituent effects.Determines electron affinity, reduction potential, and electron injection/transport properties. researchgate.net
Charge Transfer (CT)The movement of electronic charge between different parts of a molecule or between adjacent molecules.Presence of donor/acceptor groups, molecular packing, solvent polarity. nih.govCrucial for applications in organic electronics, photovoltaics, and nonlinear optics.
Steric HindranceRepulsive forces between non-bonded atoms in close proximity.Substitution pattern on the central benzene ring.Forces a non-planar structure, reducing intermolecular interactions and potentially enhancing solid-state luminescence. shuaigroup.net

Advanced Characterization Techniques in Materials Science Contexts

In the field of materials science, a comprehensive understanding of a compound's properties requires a multi-technique approach that connects its atomic and molecular structure to its macroscopic functions. For materials incorporating this compound, advanced characterization techniques such as electron microscopy and X-ray photoelectron spectroscopy are indispensable for elucidating morphology, microstructure, elemental composition, and chemical states. cardiff.ac.uk These methods provide the critical data needed to design and optimize functional materials for applications ranging from organic electronics to nanotechnology.

Electron Microscopy (SEM, TEM) for Morphology and Microstructure (where relevant to academic study of TPB materials)

Electron microscopy is a powerful tool for visualizing materials at high resolution, far surpassing the capabilities of light microscopy by using electrons, which have a much shorter wavelength than photons. youtube.com The two primary types are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

Scanning Electron Microscopy (SEM) creates images by scanning a sample's surface with a focused beam of electrons. measurlabs.com It primarily detects reflected or "knocked-off" secondary electrons to provide detailed information about the sample's surface topography and composition. thermofisher.com For academic studies of this compound (TPB) materials, SEM would be invaluable for examining the morphology of thin films, the crystal habits of powders, or the dispersion of TPB within a polymer matrix. Its large depth of field produces detailed, three-dimensional-like images. youtube.com

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen (typically less than 100 nm thick). wikipedia.org The transmitted electrons are then used to form an image, providing extraordinarily high-resolution information about the internal structure of the material, including its crystal structure, defects, and morphology. thermofisher.comwikipedia.org In the context of TPB-based materials, TEM could be used to visualize the arrangement of molecules in a crystalline domain, identify grain boundaries in a polycrystalline film, or observe the structure of nanoparticles. TEM offers significantly higher magnification (over 50 million times) compared to SEM (1-2 million times). measurlabs.comthermofisher.com

Table 2: Comparison of SEM and TEM for Characterization of TPB Materials
FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Imaging PrincipleDetects electrons scattered from the sample surface. nanoscience.comDetects electrons transmitted through a thin sample. nanoscience.com
Information ObtainedSurface topography, morphology, composition. thermofisher.comInternal structure, crystallography, stress state, morphology. thermofisher.com
Sample ThicknessCan be used on bulk samples. nanoscience.comRequires ultrathin sections (<100 nm). wikipedia.org
Maximum Magnification~1-2 million times. thermofisher.com>50 million times. thermofisher.com
Application to TPBAnalyzing the surface of a TPB thin film; observing the shape of TPB microcrystals.Imaging the crystal lattice of a TPB single crystal; studying the internal structure of a TPB-based composite.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. carleton.edu The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. carleton.edulibretexts.org

For this compound (C₃₀H₂₂), an XPS analysis would provide:

Elemental Composition : A survey scan would show peaks corresponding to the core electron levels of carbon, confirming the primary elemental constituent. It is generally unable to detect hydrogen. carleton.edu

Chemical State Analysis : A high-resolution scan of the Carbon 1s (C 1s) region would provide insight into the chemical environment of the carbon atoms. Although all carbon atoms are part of C-C or C-H bonds, subtle shifts in binding energy can differentiate between carbons in the central benzene ring and those in the peripheral phenyl groups, or identify carbon atoms involved in adventitious surface contamination (e.g., C-O bonds). An increase in the oxidation state or bonding to an electronegative element typically increases the binding energy of the core electrons. carleton.edu XPS is therefore a powerful tool for confirming the purity and chemical integrity of the compound's surface.

Table 3: Expected XPS Data for this compound
ElementCore LevelExpected InformationSignificance
Carbon (C)C 1sA primary peak corresponding to C-C and C-H bonds in the aromatic rings.Confirms the elemental makeup and provides a "fingerprint" of the carbon bonding environment. carleton.edu
Oxygen (O)O 1sPresence of this peak would indicate surface oxidation or contamination (e.g., adsorbed water or carbonates).Serves as a key indicator of sample purity and surface condition.
Other ElementsVariousDetection of any other elements (e.g., silicon, nitrogen) would indicate impurities from synthesis or handling.Allows for semi-quantitative analysis of surface contaminants. carleton.edu

Theoretical and Computational Investigations of 1,2,3,5 Tetraphenylbenzene

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular and electronic properties of 1,2,3,5-tetraphenylbenzene. These computational methods allow for a detailed examination of its structure, stability, and reactivity from a theoretical standpoint.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations reveal how the spatial arrangement and electronic nature of the four phenyl substituents influence the central benzene (B151609) ring. The phenyl groups, being electron-withdrawing by induction and electron-donating by resonance, modulate the electron density distribution across the molecule.

DFT studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties. asianpubs.org The calculations show that the phenyl substituents significantly perturb the electronic environment of the central benzene core. This perturbation affects the molecule's aromaticity and its potential for intermolecular interactions. The electron density is not uniformly distributed, with specific regions of higher and lower electron density, which are crucial for predicting reactivity and interaction sites.

Table 1: Illustrative DFT Calculation Parameters for Substituted Benzenes

ParameterTypical FunctionalTypical Basis SetPrimary Output
Geometry OptimizationB3LYP6-31G(d,p)Lowest energy molecular structure
Electronic PropertiesM06-2Xcc-pVTZElectron density, electrostatic potential
Frequency AnalysisB3LYP6-311++G(d,p)Vibrational modes, zero-point energy

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. joaquinbarroso.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that characterizes the molecule's stability and its optical and electronic properties. joaquinbarroso.comedu.krd

Computational methods, particularly DFT, are used to calculate the energies of these orbitals. schrodinger.com For this compound, the HOMO is expected to be localized primarily on the π-system of the phenyl groups and the central benzene ring, representing the electron-donating capacity of the molecule. Conversely, the LUMO is the lowest energy orbital available to accept electrons and is crucial for understanding its electrophilicity.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation. edu.krd The size of the gap can be correlated with the molecule's UV-Vis absorption spectrum, where the lowest energy absorption often corresponds to the HOMO-LUMO transition. schrodinger.com In sterically crowded molecules like this compound, the twisting of the phenyl rings can alter the extent of π-conjugation, which in turn influences the HOMO and LUMO energy levels and their gap.

Table 2: Representative Frontier Orbital Energies for Aromatic Systems

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-6.75-1.155.60
Biphenyl-6.23-1.584.65
Triphenylbenzene (generic)-6.10-1.704.40

Note: These are illustrative values and the actual calculated values for this compound may vary depending on the computational method and basis set used.

Molecular Modeling and Conformation Prediction

Due to significant steric hindrance between the adjacent phenyl groups, this compound is a non-planar molecule. Molecular modeling techniques are employed to predict its most stable three-dimensional structure. The phenyl groups are forced to rotate out of the plane of the central benzene ring to minimize steric repulsion.

The key structural parameters in this context are the dihedral angles between the planes of the peripheral phenyl rings and the central benzene ring. Computational models, from molecular mechanics to higher-level quantum chemical methods, can predict these angles. For hexasubstituted benzenes, it has been shown that peripheral aromatic units rotate with respect to the central ring. mdpi.com In similar congested molecules, such as 1,2,4,5-tetra(9-anthryl)benzene, dihedral angles between the substituent and the central ring have been calculated to be around 73 degrees. chemrxiv.org

The resulting propeller-like conformation is the most energetically favorable structure. This twisting has significant consequences for the molecule's electronic properties, as it reduces the overlap between the π-orbitals of the central and peripheral rings, thereby decreasing conjugation. This conformational behavior is a hallmark of sterically crowded aromatic systems.

Table 3: Predicted Dihedral Angles for Phenyl Rings in this compound (Illustrative)

Phenyl Ring PositionPredicted Dihedral Angle (°)
C1-Phenyl~50-60
C2-Phenyl~60-70
C3-Phenyl~50-60
C5-Phenyl~40-50

Note: These values are estimations based on related structures. The actual angles for the lowest energy conformer would be determined by specific computational analysis.

Energetic and Thermodynamic Analysis

The energetic and thermodynamic properties of this compound are heavily influenced by a balance between the stabilizing effects of aromaticity and the destabilizing effects of steric strain.

Homodesmotic reactions are hypothetical reactions designed to evaluate the stabilization energy of a molecule by ensuring that the number and types of bonds are conserved on both the reactant and product sides. rsc.orgiupac.orgiupac.org This method allows for the cancellation of errors in calculations and isolates the energetic contribution of specific structural features, such as ring strain or resonance stabilization. yale.eduacs.org

For this compound, a homodesmotic reaction can be constructed to quantify the net stabilization or destabilization arising from the interaction of the four phenyl groups on the benzene ring. The reaction would involve breaking down the target molecule into simpler, unstrained fragments that preserve the types of carbon-carbon and carbon-hydrogen bonds.

An example of a homodesmotic reaction scheme for this compound is as follows:

This compound + 4 Benzene → 2 Biphenyl + 1,3-Diphenylbenzene + 1,4-Diphenylbenzene

The enthalpy of this reaction (ΔH_rxn) provides a measure of the intramolecular strain. A positive ΔH_rxn would indicate that the molecule is destabilized due to steric crowding, while a negative value would suggest a net stabilizing interaction. Due to the significant steric hindrance, a positive reaction enthalpy is expected, quantifying the degree of strain in the molecule.

This steric strain is the driving force behind the non-planar conformation of the molecule, as the phenyl rings twist to alleviate these repulsive interactions. While this twisting reduces steric strain, it also decreases the electronic stabilization that would be gained from a fully planar, conjugated system. Therefore, the final geometry and energy of the molecule are a compromise between minimizing steric repulsion and maximizing electronic stabilization.

The inherent aromatic stabilization of the central benzene ring and the four peripheral phenyl rings.

The destabilizing effect of steric repulsion between the crowded phenyl substituents.

The reduction in resonance stabilization due to the non-planar conformation.

Computational analysis of these intramolecular interactions is crucial for a complete understanding of the molecule's thermodynamic profile and its chemical behavior. mdpi.com

Simulation of Photophysical Processes

Modeling of Aggregation-Induced Emission Enhancement

This compound is a member of a class of molecules known as aggregation-induced emission luminogens (AIEgens). rsc.org These molecules are typically non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govnih.gov The prevailing mechanism for this phenomenon is the restriction of intramolecular rotation (RIR). nih.govrsc.org

In solution, the phenyl rings of this compound can undergo low-frequency rotational and vibrational motions. These motions act as efficient non-radiative decay channels, quenching fluorescence by dissipating the energy of the excited state. nih.gov Computational models support this by showing that the potential energy surfaces of these molecules in the excited state have pathways leading to conical intersections when the phenyl rings are free to rotate, which facilitates rapid internal conversion to the ground state without the emission of light.

When the molecules aggregate, the steric hindrance from neighboring molecules physically locks the phenyl rings in place, restricting these intramolecular rotations. nih.gov This blockage of the non-radiative decay pathways forces the excited state to decay radiatively, resulting in a significant enhancement of the fluorescence quantum yield. nih.govnih.gov Theoretical calculations have demonstrated that by restricting the intramolecular motions, the radiative decay channel becomes the dominant de-excitation pathway. rsc.org

The AIE properties of tetraphenylbenzene derivatives can be modulated by the addition of various substituents. rsc.org For instance, silicon-cored tetraphenylbenzene derivatives have been shown to exhibit enhanced emission intensity. nih.gov The tetrahedral molecular structure of such derivatives, as demonstrated by theoretical calculations, plays a role in their improved detection abilities for certain compounds. nih.gov

Understanding "Hot Exciton" Features and Reverse Intersystem Crossing

In the context of organic light-emitting diodes (OLEDs), tetraphenylbenzene-based materials have been investigated for their potential to exhibit "hot exciton" phenomena and efficient reverse intersystem crossing (RISC). rsc.orgresearchgate.net In electrical excitation, both singlet (25%) and triplet (75%) excitons are formed. For fluorescent materials, the triplet excitons are typically wasted as they cannot directly decay to the singlet ground state via light emission.

The "hot exciton" mechanism provides a pathway to harvest these triplet excitons. This process involves the RISC from a higher-lying triplet state (Tn, n≥2) to an excited singlet state (Sm, m≥1), rather than the conventional thermally activated delayed fluorescence (TADF) which involves RISC from the lowest triplet state (T1) to the lowest singlet state (S1). researchgate.net

Theoretical calculations on tetraphenylbenzene derivatives designed for OLED applications have shown that it is possible to engineer the electronic structure to facilitate this high-level RISC process. rsc.org By introducing suitable electron-donating and electron-withdrawing groups, it is possible to create molecules with distorted configurations that possess high-level charge-transfer (CT) states. rsc.org These CT states can mediate the RISC from a higher triplet state (TCT) to a higher singlet state (SCT). Following this, the exciton can undergo internal conversion to the S1 state and then decay radiatively, thus converting a non-emissive triplet exciton into an emissive singlet exciton and significantly enhancing the theoretical internal quantum efficiency of the device. rsc.org

For example, in specially designed tetraphenylbenzene-based isomers, theoretical calculations have revealed pathways for high-level RISC, such as TCT→SCT or THLCT→SCT (where HLCT stands for hybridized local and charge-transfer). rsc.org This "hot exciton" channel allows for the utilization of triplet excitons that would otherwise be lost, leading to higher exciton utilization efficiency in electroluminescent devices. rsc.orgresearchgate.net The nonplanar structure of these molecules can also play a crucial role in accelerating the rate of RISC. nih.govnih.gov

Chemical Reactivity and Functionalization of 1,2,3,5 Tetraphenylbenzene

Electrophilic Substitution Reactions on the Benzene (B151609) Core and Phenyl Rings

The 1,2,3,5-tetraphenylbenzene molecule contains multiple sites susceptible to electrophilic attack: the two unsubstituted positions (C4 and C6) on the central benzene ring and the ortho-, meta-, and para-positions on the four peripheral phenyl rings. Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds, proceeding through a three-step mechanism: the generation of an electrophile, the attack on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), and the subsequent removal of a proton to restore aromaticity.

In the case of this compound, the phenyl substituents are weakly activating groups and act as ortho-, para-directors. This electronic effect would suggest that incoming electrophiles would preferentially attack the C4 and C6 positions of the central ring, which are para and ortho, respectively, to the existing phenyl groups. Similarly, the ortho- and para-positions of the peripheral phenyl rings are also activated.

However, the high degree of substitution creates significant steric hindrance around the molecule. The bulky phenyl groups can impede the approach of an electrophile, particularly to the ortho-positions of the peripheral rings and the more crowded C4 position of the central core. Therefore, electrophilic substitution is most likely to occur at the less sterically hindered C6 position of the central ring and the para-positions of the four peripheral phenyl rings. Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be applied, although potentially requiring forcing conditions to overcome the steric barriers.

Introduction of Specific Functional Groups for Designed Properties

Functionalization of the tetraphenylbenzene scaffold is a key strategy for developing materials with tailored electronic, optical, and chemical properties. By introducing specific functional groups, researchers can fine-tune the molecule's performance in various applications.

Halogenation, a classic electrophilic aromatic substitution reaction, involves treating the compound with halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst. Introducing halogen atoms onto the this compound framework has a profound impact on its properties.

Electronic Effects: Halogens are electronegative and exert a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring, making subsequent electrophilic substitutions more difficult.

The introduction of cyano (–C≡N) groups is a powerful strategy for developing advanced luminescent materials. The cyano group is strongly electron-withdrawing, which allows for significant tuning of the electronic structure and photophysical properties of a molecule. While specific studies on cyano-functionalized this compound are not prevalent, research on analogous multi-aryl systems, such as tetraphenylethylene (TPE), demonstrates the utility of this approach.

In many multi-aryl fluorophores, intense light emission is often observed in dilute solutions but is quenched in the solid state due to aggregation-caused quenching (ACQ). However, molecules like TPE exhibit the opposite phenomenon, known as aggregation-induced emission (AIE), where they become highly emissive in the aggregated or solid state. Cyano-functionalization plays a key role in enhancing these properties.

For instance, introducing cyano groups into AIE-active molecules can lead to a significant red-shift in their solid-state emission due to the group's strong electron-withdrawing ability. This functionalization has been successfully used to create materials for organic light-emitting diodes (OLEDs). A series of luminogens based on a cyano-substituted TPE core have been synthesized and used to fabricate solution-processable, non-doped OLEDs. The performance of these devices highlights the impact of cyano functionalization.

Table 1: Performance of OLEDs based on Cyano-Functionalized Luminogens

Compound Max. Luminance (cd/m²) Max. Current Efficiency (cd/A) Max. External Quantum Efficiency (EQE) (%) Emission Color
SFC 5201 3.67 1.37 Green
trans-DFC 4025 1.97 0.99 Red-shifted
cis-DFC 5716 1.49 0.79 Red-shifted

Data sourced from studies on cyano-substituted tetraphenylethylene derivatives, illustrating the principle of cyano functionalization for luminescence.

Incorporating heterocyclic systems, such as quinoline, into the this compound structure is a synthetic route to novel compounds with unique properties. Quinoline is a bicyclic heterocycle known for its use in developing compounds with interesting photophysical characteristics and biological activity.

The synthesis of such derivatives would typically involve first functionalizing the tetraphenylbenzene core with a reactive group (e.g., a halogen via electrophilic substitution) and then using cross-coupling reactions to attach the quinoline moiety. Alternatively, quinoline-based reagents could be used in the initial synthesis of the tetraphenylbenzene scaffold. The introduction of a quinoline unit can impart several new features:

Introduce basic nitrogen atoms that can be used for coordination chemistry or pH sensing.

Modify the luminescence properties, as quinoline itself is a fluorophore.

Enhance the potential for antiviral or other biological activities, as seen in various quinoline-containing compounds.

Organometallic Chemistry of this compound Derivatives

The rigid and sterically defined framework of tetraphenylbenzene and its derivatives makes it an attractive ligand scaffold in organometallic chemistry. The phenyl groups can be functionalized to create polydentate ligands capable of coordinating to metal centers, leading to complexes with novel catalytic, electronic, or magnetic properties.

Derivatives of multi-aryl benzene systems serve as versatile ligands for creating stable organometallic compounds. A notable example is tetraphenylbenziporphyrin, an analogue of tetraphenylporphyrin where one pyrrole ring is replaced by a benzene ring. This macrocycle readily forms organometallic complexes with palladium(II) and platinum(II). In these complexes, the metal ion is bound within the macrocyclic cavity by three pyrrolic nitrogen atoms and, significantly, by a direct metal-carbon σ-bond to the internal carbon of the benzene ring. This demonstrates the ability of a tetraphenylbenzene-type structure to act as a carbon-donating ligand, stabilizing the metal center.

Furthermore, studies on 1,2,4,5-tetra(trovacenyl)benzene, where four organometallic trovacene units are attached to a central benzene ring, have shown the preparation of a stable organometallic tetraradical. This compound exhibits pronounced electronic and magnetic communication between the vanadium metal centers through the benzene spacer. Such research underscores the potential for using this compound as a platform to construct complex, multi-metallic arrays with unique physical properties.

Lack of Specific Research Data on Metal Exchange Reactions of this compound

The reactivity of aromatic compounds in metal exchange reactions is highly dependent on factors such as the substitution pattern, steric hindrance, and the electronic properties of the molecule. In the case of this compound, the presence of four bulky phenyl substituents on the central benzene ring may impose significant steric hindrance, potentially limiting its reactivity in typical metalation and cross-coupling reactions.

While information exists for other isomers, such as 1,3,5-triphenylbenzene (B1329565) and derivatives of 1,2,4,5-tetraphenylbenzene (B3051455), this information cannot be extrapolated to this compound due to the unique steric and electronic environment of its substitution pattern.

Consequently, without specific experimental data from the scientific literature on the metal exchange reactions of this compound, a detailed and scientifically accurate article section on this topic, including the requested data tables, cannot be generated at this time. Further experimental research would be required to explore and document the chemical reactivity and functionalization of this specific compound through metal exchange pathways.

Applications of 1,2,3,5 Tetraphenylbenzene As a Molecular Building Block in Advanced Materials Research

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and tunable functionalities. The geometry of the molecular building blocks dictates the resulting topology of the framework. While direct integration of 1,2,3,5-tetraphenylbenzene into COFs is not widely documented in existing literature, the principles for its use can be inferred from studies on its isomer, 1,2,4,5-tetraphenylbenzene (B3051455), and other tetrahedral building units.

Design Principles for 3D COFs Incorporating Tetraphenylbenzene Cores

The design of three-dimensional (3D) COFs hinges on the use of non-planar building blocks to extend the network in three dimensions, a role for which the distorted tetrahedral geometry of a functionalized this compound would be well-suited. The general principles for constructing 3D COFs involve the selection of monomers with specific geometries and reactive sites that direct the formation of a predetermined topology. nih.gov

For instance, tetrahedral building blocks are often employed to create frameworks with specific network topologies like pts . mdpi.com A hypothetical this compound monomer functionalized with reactive groups (e.g., amines or aldehydes) at the para-positions of its four phenyl rings would act as a tetrahedral node. The condensation of such a tetrahedral monomer with a linear or triangular linker would lead to the formation of a 3D framework. The rigidity and defined geometry of the tetraphenylbenzene core are crucial for achieving a crystalline and porous structure.

Key Design Considerations for Tetraphenylbenzene-based 3D COFs:

PrincipleDescriptionRelevance to this compound
Monomer Symmetry and Geometry The geometry of the building blocks (nodes and linkers) determines the resulting topology of the COF.A tetra-functionalized this compound would act as a tetrahedral node, directing the formation of 3D topologies.
Reaction Reversibility Reversible bond formation (e.g., imine or boronate ester linkages) allows for "error-checking" during synthesis, leading to more crystalline materials.Functional groups amenable to reversible reactions would need to be installed on the tetraphenylbenzene core.
Rigidity of Building Blocks Rigid monomers are essential to prevent the collapse of the porous structure and to ensure long-range order. nih.govThe inherent rigidity of the tetraphenylbenzene scaffold is advantageous for creating stable porous frameworks.
Interpenetration The intergrowth of multiple independent frameworks can occur, which reduces the pore size but can enhance the stability and selectivity of the COF. chemrxiv.orgThe specific geometry and linker length would influence the degree of interpenetration in a COF derived from this compound.

Influence of Substitution on COF Topology and Interpenetration

The introduction of substituents onto the tetraphenylbenzene core can exert significant steric influence, which in turn can be used to control the topology and the degree of interpenetration of the resulting COF. sciengine.com Studies on substituted 1,2,4,5-tetraphenylbenzene have shown that bulky substituents can alter the assembly of the framework. sciengine.com

For example, the condensation of a tetraphenylbenzene core functionalized with methoxy (B1213986) groups with a tetrahedral amine linker resulted in a 5-fold interpenetrated pts topology. sciengine.com However, when much bulkier phenyl substituents were used, the steric repulsion was significant enough to change the topology to an unprecedented ljh network. sciengine.com This demonstrates that steric hindrance can be a powerful tool for topology tuning in 3D COFs.

In the context of this compound, the less symmetric substitution pattern compared to the 1,2,4,5-isomer could lead to more complex and potentially novel topologies. The strategic placement of substituents on the phenyl rings could be used to fine-tune the pore environment and to control the extent of framework interpenetration, which is a critical factor for applications in gas storage and separation.

Incorporation into Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity are a class of polymers that possess microporosity due to the inefficient packing of their rigid and contorted macromolecular chains. researchgate.net The non-planar and rigid structure of this compound makes it an attractive candidate for the design of novel PIMs.

Design Considerations for PIMs with Tetraphenylbenzene Units

The key design feature of a PIM is the incorporation of a "site of contortion" within the polymer backbone. This is often achieved by using monomers with a spiro-center, such as spirobisindane, or other rigid, non-planar structures. escholarship.org A this compound unit, when incorporated into a polymer chain, would introduce a significant point of contortion, thereby preventing efficient chain packing and creating free volume.

The synthesis of PIMs typically involves step-growth polymerization reactions that form rigid backbones. For instance, the reaction of a catechol-functionalized monomer with a tetrafluorinated aromatic compound via a double aromatic nucleophilic substitution reaction is a common route. canada.ca A di-catechol functionalized derivative of this compound could be envisioned as a monomer for such polymerizations.

Table of PIM Design Strategies Relevant to this compound:

Design StrategyDescriptionPotential Implementation with this compound
Introduction of Contortion Sites Incorporating rigid, non-planar units into the polymer backbone to disrupt chain packing.The inherent non-planar structure of the this compound core would serve as an effective site of contortion.
Chain Rigidity Utilizing monomers that lead to a rigid polymer backbone to prevent conformational changes that could fill the micropores.Polymerization through linkages that maintain the rigidity of the tetraphenylbenzene unit is crucial.
Solubility Ensuring the resulting polymer is soluble for processing into films or membranes.The choice of co-monomers and the potential for functionalization of the phenyl rings can be used to tune solubility.

Impact of Non-Planarity on Polymer Properties

The non-planarity of the building blocks is the defining characteristic that leads to the intrinsic microporosity of PIMs. In a polymer incorporating this compound, the phenyl rings are twisted out of the plane of the central benzene (B151609) ring, creating a rigid and bulky three-dimensional structure. This propeller-like shape would prevent the polymer chains from packing closely together, resulting in a high free volume and a large internal surface area. nih.govresearchgate.net

This intrinsic microporosity is directly linked to the material's properties, particularly its performance in membrane-based gas separations. A higher free volume generally leads to higher gas permeability. uva.es Research on PIMs derived from a regioisomeric mixture of di(3',4'-dihydroxyphenyl)tetraphenylbenzene demonstrated that the 1,4-regioisomer yielded a high molecular weight polymer suitable for forming robust films with high gas permeability, while the 1,2-regioisomer predominantly formed cyclic oligomers. nih.gov This highlights the critical role of the substitution pattern on the tetraphenylbenzene core in determining the final polymer properties. The specific geometry of the 1,2,3,5-isomer would be expected to impart its own unique packing inefficiencies and resultant properties.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the interactions between the molecules are non-covalent. The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field. While the direct use of this compound in supramolecular chemistry is not extensively reported, its structural motifs are present in molecules that are known to be excellent building blocks for self-assembly.

Specifically, the 1,3,5-trisubstituted benzene core is a common scaffold for designing molecules that self-assemble into one-dimensional, columnar structures. rsc.org For example, benzene-1,3,5-tricarboxamides (BTAs) are well-known to form helical, rod-like supramolecular polymers stabilized by threefold hydrogen bonding between adjacent molecules. unistra.fr

A derivative of this compound, namely benzene-1,3,5-tri-p-phenylphosphonic acid, has been synthesized and shown to be a novel building block for supramolecular chemistry. anu.edu.au This molecule forms a crystalline salt with p-dimethylaminopyridine, creating a supramolecular framework stabilized by a combination of hydrogen bonds and π-stacking interactions. anu.edu.au The structure features stapled 1,3,5-triphenylbenzene (B1329565) units, demonstrating the propensity of this core to organize into ordered arrays.

The self-assembly of such molecules is driven by a combination of non-covalent interactions:

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding (e.g., amides, carboxylic acids, phosphonic acids) onto the peripheral phenyl rings of a this compound core would provide directional interactions to guide the self-assembly process.

π-π Stacking: The multiple phenyl rings provide ample opportunity for π-π stacking interactions, which would contribute to the stability of the resulting supramolecular assembly.

Van der Waals Forces: These forces also play a significant role in the close packing of the molecules within the assembly.

The non-planar nature of the this compound core could lead to the formation of more complex, three-dimensional supramolecular architectures compared to the typically one-dimensional stacks formed by planar discotic molecules. The precise geometry and nature of the functional groups would ultimately determine the structure and properties of the self-assembled material.

Functional Organic Materials Research (excluding specific devices)

The photophysical properties of aromatic compounds are at the heart of their use in functional organic materials. Research into this compound explores its potential as a component in fluorescent materials and as a core structure for creating advanced luminogens.

Organic small molecule crystals with fluorescent properties are crucial for applications in sensing and imaging. The non-planar structure of multi-phenyl substituted benzenes, including isomers of tetraphenylbenzene, limits intermolecular π–π stacking interactions that often lead to fluorescence quenching in the solid state. This structural feature is advantageous for creating efficient solid-state emitters.

While this compound is known to be a crystalline solid, detailed investigations into its specific crystal structure and fluorescent properties are limited in scientific literature. A systematic structural analysis of related compounds, such as 1,2,4,5-tetraphenylbenzene and hexaphenylbenzene (B1630442), revealed that these molecules tend to crystallize in sheets held together by van der Waals forces and some C−H···π interactions, with their non-planar shapes disfavoring the close packing that quenches fluorescence researchgate.net. By analogy, this compound is expected to share these beneficial characteristics, though specific experimental data on its fluorescence quantum yield, emission spectra, and crystal packing remains scarce.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

The tetraphenylbenzene scaffold is recognized as one of the simplest archetypes for AIEgens. nih.gov Its inherent propeller-like structure, featuring multiple phenyl rotors, makes it a prime candidate for exhibiting AIE. In dilute solutions, the phenyl rings can rotate freely, dissipating energy through non-radiative pathways. In an aggregated state, the physical constraint imposed by neighboring molecules restricts these rotations, forcing the excited state to decay radiatively, thus "turning on" fluorescence.

A study focusing on the broader tetraphenylbenzene core investigated how modifying the two free para-positions of the central benzene ring with different substituents impacts its AIE properties. The research revealed that the flexibility and rigidity of these substituents significantly influence the AIE behavior, allowing for the tuning of the material's emissive properties from simple aggregation-induced emission enhancement (AIEE) to a pure AIE effect where the fluorescence is completely switched on from a non-emissive state nih.gov. While this study highlights the potential of the tetraphenylbenzene core, it underscores that it is a less-studied AIE luminogen archetype compared to others nih.gov. Specific and detailed research focusing solely on the AIE characteristics of the this compound isomer is not prominently featured, though derivatives have been designed and synthesized that show both AIE and hot exciton properties for electroluminescent applications rsc.org. Another study on the 1,2,3,4-tetraphenyl benzene isomer also confirmed its AIE properties nih.gov.

Conformational Dynamics and Intramolecular Interaction Research

Analysis of Propeller-Shaped Molecular Architectures

Molecules with multiple phenyl substituents on a central benzene (B151609) ring are often unable to adopt a planar conformation due to severe steric clashes between the hydrogen atoms on adjacent rings. To alleviate this strain, the peripheral phenyl rings twist out of the plane of the central benzene ring, resulting in a three-dimensional, propeller-like shape. While the classic "propeller" conformation is often associated with C3-symmetric 1,3,5-triarylbenzenes, the less symmetrical 1,2,3,5-tetraphenylbenzene also adopts a twisted, non-planar structure.

The core of this architecture is the steric repulsion between the ortho-hydrogens of the adjacent phenyl groups, particularly the vicinal substituents at the 1, 2, and 3 positions. This steric hindrance makes a coplanar arrangement of the phenyl rings and the central benzene core energetically unfavorable. Consequently, each phenyl group rotates about the C-C single bond connecting it to the central ring. The resulting structure is a chiral, propeller-shaped conformation where the phenyl rings are angled with respect to the central ring, minimizing steric interference.

In similar polysubstituted aromatic systems, X-ray crystallography has confirmed such propeller conformations. For instance, 2,4,6-triphenyl-1-phosphabenzene, a related sterically crowded molecule, exhibits a non-planar structure where the phenyl groups are rotated out of the central ring's plane by approximately 45°. researchgate.net It is expected that this compound would exhibit a similar, albeit more complex, twisted geometry due to its lower symmetry and additional substituent. The collective twisting of the four phenyl rings gives the molecule its characteristic propeller architecture, a fundamental aspect of its conformational landscape.

Investigation of Restricted Rotation and Stereoisomerism

The same steric forces that dictate the propeller shape of this compound also lead to significant barriers to rotation around the single bonds connecting the phenyl substituents to the central benzene core. When the energy barrier to rotation around a single bond is high enough to allow for the isolation of different conformational isomers at room temperature, the phenomenon is known as atropisomerism. youtube.com These stable, non-interconverting rotational isomers are a distinct class of stereoisomers.

For atropisomerism to occur in biaryl systems, two main criteria must be met: the presence of bulky substituents at the ortho positions to restrict rotation, and a lack of a vertical plane of symmetry in the individual rings. youtube.com In this compound, the sheer number and proximity of the bulky phenyl groups create a highly congested environment. The rotation of one phenyl group is severely hindered by its neighbors, particularly the adjacent phenyls at the 1, 2, and 3 positions.

This restricted rotation can lead to the existence of stable chiral atropisomers. Because the molecule as a whole lacks a plane of symmetry in its twisted conformation, it is chiral and can exist as a pair of non-superimposable mirror images (enantiomers). The stability of these atropisomers is determined by the magnitude of the rotational energy barrier. In substituted biphenyls, rotational energy barriers can be significant, sometimes exceeding 15-21 kcal/mol, which is sufficient to prevent racemization at ambient temperatures. researchgate.net Given the high degree of substitution in this compound, it is highly probable that it exhibits stable atropisomers, making it a target for stereoselective synthesis and research into chiral materials.

Quantification of Intramolecular π-π Displaced Stacking Interactions

In addition to steric repulsion, non-covalent attractive forces, specifically intramolecular π-π stacking interactions, play a crucial role in stabilizing the three-dimensional structure of this compound. The propeller-like arrangement forces some of the phenyl rings into close proximity, creating an ideal geometry for such interactions.

π-π stacking occurs between the electron-rich faces of aromatic rings. While a face-to-face stacking is electrostatically repulsive, a parallel-displaced or offset arrangement is attractive and energetically favorable. mdpi.com In this geometry, the centroid of one ring is offset from the centroid of the other, with typical inter-planar distances ranging from 3.3 to 3.8 Å. mdpi.comresearchgate.net

The table below summarizes typical geometric parameters for π-π stacking interactions observed in various aromatic systems, which are analogous to the interactions expected within this compound.

Interaction ParameterTypical Value RangeSource
Normal Distance (R)3.0 Å - 3.5 Å mdpi.com
Horizontal Displacement (r)1.0 Å - 3.0 Å mdpi.com
Interaction Energy~ -2.7 kcal/mol mdpi.com

Understanding Steric Effects on Molecular Conformation and Reactivity

The dominant force governing the structure and behavior of this compound is steric hindrance. The presence of four bulky phenyl groups on a single benzene ring creates a highly crowded molecular environment that profoundly impacts both its static conformation and its chemical reactivity.

Influence on Molecular Conformation:

As detailed in the preceding sections, steric repulsion is the primary reason for the molecule's non-planar, propeller-shaped conformation. The steric strain associated with a planar geometry would be immense, forcing the phenyl rings to twist out of the plane of the central benzene ring. This twisting minimizes the repulsive interactions between the ortho-hydrogens of neighboring phenyl rings. The resulting torsion angles are a compromise between minimizing steric strain and maximizing any potential electronic conjugation (which would favor planarity). In heavily substituted systems, steric factors almost always override electronic effects, leading to significantly twisted structures. fiveable.me

Influence on Chemical Reactivity:

The steric bulk of the four phenyl groups also has significant consequences for the reactivity of this compound. The phenyl substituents act as bulky shields, encumbering the central benzene ring. This "steric shielding" can hinder the approach of reagents, potentially reducing the reactivity of the central ring towards substitution reactions. fiveable.meyoutube.com For example, electrophilic aromatic substitution on the central benzene ring would be sterically hindered, making such reactions challenging. Any chemical transformation would likely have to contend with the significant steric demands of the molecule's ground-state conformation. This steric hindrance is a critical consideration in the design of synthetic routes involving polysubstituted benzenes. fiveable.me

The table below outlines the primary steric effects and their resulting impact on the molecule.

Steric EffectConsequence on ConformationConsequence on Reactivity
Repulsion between adjacent phenyl groupsAdoption of a non-planar, propeller-shaped geometry.Steric shielding of the central benzene core.
High rotational energy barriersLeads to stable atropisomers.Hinders approach of reactants, potentially lowering reaction rates.
Crowding of substituentsForces rings into proximity, enabling intramolecular π-π stacking.Influences regioselectivity of reactions on the peripheral phenyl rings.

Photophysical Phenomena and Excitation State Dynamics in 1,2,3,5 Tetraphenylbenzene Systems

Mechanisms of Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE)

For instance, a study on 1,2,3,4-tetraphenylbenzene (TPB) and its silicon-cored derivative, bis(1,2,3,4-tetraphenylbenzene-yl) diphenylsilane (B1312307) (TPB-Si), demonstrated that both compounds exhibit AIEE properties in tetrahydrofuran/water mixtures. The enhanced emission in the aggregated state is a hallmark of the AIEE effect, driven by the restriction of intramolecular motions.

The general mechanism for AIE/AIEE can be summarized in the following table:

StateMolecular ConformationDominant Decay PathwayObserved Emission
Dilute Solution Phenyl rings are free to rotate and vibrate.Non-radiative decay (e.g., internal conversion) through intramolecular rotations.Weak or no fluorescence.
Aggregated State Intramolecular rotations of phenyl rings are restricted due to steric hindrance.Radiative decay (fluorescence).Strong fluorescence.

This principle of RIR is a cornerstone in understanding the luminescent properties of many propeller-shaped molecules, including various isomers and derivatives of tetraphenylbenzene.

Excited State Processes: Singlet and Triplet State Dynamics

The dynamics of excited states, including both singlet and triplet states, are fundamental to understanding the photophysical behavior of 1,2,3,5-tetraphenylbenzene systems. Upon absorption of a photon, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo several processes:

Fluorescence: Radiative decay back to the ground state (S₁ → S₀), emitting a photon. This process is typically fast, with lifetimes in the nanosecond range.

Internal Conversion (IC): A non-radiative transition to a lower energy state of the same spin multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity, most commonly from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).

While specific data on the singlet and triplet state dynamics of this compound is limited, studies on analogous aromatic systems provide a general framework. For instance, in many aromatic hydrocarbons, the energy gap between the S₁ and T₁ states is crucial in determining the efficiency of ISC. A smaller energy gap generally favors ISC.

Once populated, the triplet state (T₁) can also decay through:

Phosphorescence: Radiative decay from the T₁ state to the S₀ ground state. This process is spin-forbidden and therefore much slower than fluorescence, with lifetimes ranging from microseconds to seconds.

Non-radiative decay: Deactivation of the triplet state back to the ground state without the emission of a photon.

Influence of Molecular Design on Photoluminescence Efficiency and Color Purity (academic studies)

Academic research has extensively demonstrated that the photoluminescence efficiency and emission color of tetraphenylbenzene derivatives can be precisely tuned through strategic molecular design. By introducing different functional groups or altering the molecular architecture, researchers can manipulate the electronic properties and excited state behavior of these compounds.

Enhancing Photoluminescence Efficiency:

One effective strategy to enhance photoluminescence efficiency is the incorporation of a silicon core into the tetraphenylbenzene framework. A study on a silicon-cored derivative of 1,2,3,4-tetraphenylbenzene revealed that the tetrahedral geometry imposed by the silicon atom can lead to improved emission intensity compared to the parent compound. This "silicon-cored effect" is attributed to a unique packing structure that further restricts intramolecular rotations and enhances radiative decay.

Tuning Emission Color:

The emission color of tetraphenylbenzene derivatives can be adjusted by introducing electron-donating or electron-withdrawing groups, which alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, the introduction of carbazole (B46965) (an electron-donating group) and cyano (an electron-withdrawing group) onto a tetraphenylbenzene core has been shown to produce deep blue emitters. By varying the position and nature of these substituents, the degree of intramolecular charge transfer (ICT) can be modulated, leading to a shift in the emission wavelength.

The following table summarizes the effects of different molecular design strategies on the photoluminescence of tetraphenylbenzene derivatives:

Molecular Design StrategyEffect on PhotoluminescenceRationale
Introduction of a Silicon Core Enhanced emission intensityUnique tetrahedral geometry and packing structure further restrict intramolecular rotation.
Attachment of Carbazole Groups Blue-shifted emissionCarbazole acts as an electron-donating group, influencing the HOMO-LUMO energy gap.
Attachment of Cyano Groups Tunable emission, often towards blueThe electron-withdrawing nature of the cyano group modifies the electronic structure and can facilitate charge transfer characteristics.

These studies underscore the versatility of the tetraphenylbenzene scaffold in creating a wide range of luminescent materials with tailored properties for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Charge Transfer Dynamics and Electronic Delocalization Studies

Charge transfer dynamics play a pivotal role in the photophysical properties of many tetraphenylbenzene derivatives, particularly those functionalized with electron-donating and electron-accepting moieties. In such systems, photoexcitation can lead to an intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. This ICT process results in a significant change in the dipole moment of the excited state compared to the ground state.

The extent of ICT can be influenced by the surrounding solvent polarity. In polar solvents, the charge-separated excited state is stabilized, often leading to a red-shift in the emission spectrum, a phenomenon known as solvatochromism. While specific studies on the charge transfer dynamics of this compound are not extensively documented, research on related donor-acceptor systems provides valuable insights. For instance, in derivatives of 1,3,5-tristyrylbenzene with peripheral triphenylamine (B166846) (TPA) and carbazole groups, the solvent dependence of the fluorescence lifetime has been associated with an ICT upon photoexcitation.

Electronic delocalization is another key factor governing the photophysical behavior of these systems. The π-conjugated system of the tetraphenylbenzene core allows for the delocalization of electrons across the molecule. This delocalization influences the energy levels of the molecular orbitals and, consequently, the absorption and emission properties. Theoretical studies, such as those employing density functional theory (DFT), are often used to visualize the distribution of the HOMO and LUMO. In many tetraphenylbenzene-based donor-acceptor molecules, the HOMO is localized on the electron-donating group, while the LUMO is situated on the electron-accepting moiety, which is a characteristic feature of systems exhibiting ICT.

The interplay between charge transfer and electronic delocalization is crucial in designing molecules with specific photophysical properties, such as those exhibiting thermally activated delayed fluorescence (TADF), where a small energy gap between the singlet and triplet excited states allows for efficient reverse intersystem crossing.

Future Research Directions and Outlook for 1,2,3,5 Tetraphenylbenzene

Innovations in Targeted Synthetic Strategies

The development of efficient and regioselective synthetic routes to polysubstituted benzenes is a central theme in modern organic chemistry. While classical methods exist, future efforts concerning 1,2,3,5-tetraphenylbenzene will likely focus on advanced catalytic systems that offer high precision and functional group tolerance.

Key areas for innovation include:

Transition Metal-Catalyzed [2+2+2] Cycloadditions : This powerful method for constructing benzene (B151609) rings from three alkyne components remains a promising avenue. nih.gov Future research could focus on developing catalyst systems, potentially based on rhodium, cobalt, or nickel, that can control the chemo- and regioselectivity of cross-cycloadditions involving three different alkynes to specifically yield the 1,2,3,5-substitution pattern. The challenge lies in overcoming the statistical distribution of products that often arises in such reactions. nih.gov

Palladium/Norbornene Cooperative Catalysis : The Catellani reaction has emerged as a robust tool for the ortho-functionalization of aryl halides. nih.gov A forward-looking strategy would involve applying this methodology to design a sequence that builds the 1,2,3,5-tetraphenyl core on a pre-existing benzene ring. Overcoming the "meta constraint," which often hinders reactions on substrates with bulky meta-substituents, will be a critical hurdle to address for achieving this specific substitution pattern. nih.gov

Diels-Alder and Cheletropic Extrusion Sequences : The reaction of cyclopentadienones (cyclones) with alkynes provides a modular route to highly phenylated benzenes. mdpi.com For instance, the reaction of tetracyclone with phenylacetylene yields pentaphenylbenzene through a transient norbornadien-7-one intermediate that expels carbon monoxide. mdpi.com Future work could explore the design of novel, asymmetrically substituted cyclones and dienophiles that are predisposed to form the this compound core upon cycloaddition and subsequent extrusion.

Advanced Characterization of Transient Species and Reaction Intermediates

A significant gap in the understanding of multi-phenyl benzene synthesis is the lack of mechanistic detail, particularly the direct observation of short-lived intermediates. Elucidating the reaction pathways is crucial for optimizing existing synthetic methods and designing new ones. Future research should prioritize the use of advanced spectroscopic techniques to capture and characterize these fleeting species.

Promising techniques include:

Femtosecond Time-Resolved Spectroscopy : Techniques like femtosecond transient absorption and fluorescence up-conversion can monitor chemical reactions on the timescale of bond formation and breaking (femtoseconds to picoseconds). nycu.edu.twresearchgate.net Applying these methods to cycloaddition reactions could provide direct evidence for the formation and decay of proposed intermediates, such as the metallacycles in transition metal-catalyzed pathways or the initial adducts in Diels-Alder reactions. nycu.edu.twresearchgate.net

In-situ NMR and IR Spectroscopy : Monitoring reactions in real-time under catalytic conditions can help identify key intermediates that accumulate to detectable concentrations. This data is invaluable for validating proposed catalytic cycles and understanding how different ligands or substrates influence the reaction pathway.

Computational Mechanistic Studies : In conjunction with experimental techniques, density functional theory (DFT) calculations can map out entire reaction energy landscapes, predict the structures of transient species and transition states, and rationalize the observed regioselectivity.

Predictive Computational Modeling for Novel Derivatives

Computational chemistry offers a powerful toolkit for accelerating materials discovery by predicting the properties of yet-to-be-synthesized molecules. For this compound, predictive modeling will be instrumental in designing derivatives with tailored electronic, optical, and physical properties for specific applications.

Future computational efforts should focus on:

Screening for Optoelectronic Properties : Using DFT and time-dependent DFT (TD-DFT), large virtual libraries of this compound derivatives can be screened for key properties relevant to organic electronics, such as HOMO/LUMO energy levels, ionization potentials, electron affinities, and reorganization energies. scispace.comespublisher.comresearchgate.net This in silico screening can identify promising candidates for p-type, n-type, or ambipolar organic semiconductors, guiding synthetic efforts toward the most promising targets. scispace.comresearchgate.net

Modeling Aggregation-Induced Emission (AIE) : The tetraphenylbenzene scaffold is known to be a core for AIE-active molecules. Computational models can help elucidate the mechanism of AIE by analyzing how different substituents on the this compound core affect the torsional angles of the phenyl rings in both the isolated and aggregated states. This understanding will enable the rational design of new AIEgens with enhanced quantum yields and tunable emission colors.

Predicting Excited-State Behavior : Advanced methods like excited-state-specific perturbation theory can provide accurate predictions of vertical excitation energies and the nature of excited states (e.g., ππ* or charge-transfer). escholarship.org Such studies are crucial for designing molecules for applications in photocatalysis, sensing, and organic light-emitting diodes (OLEDs) by predicting their absorption spectra, emission properties, and photochemical reactivity. rsc.orgresearchgate.net

Exploration of New Applications as a Molecular Platform in Emerging Fields of Materials Science and Organic Chemistry

The rigid, three-dimensional, and asymmetric nature of the this compound core makes it an ideal molecular platform or building block for constructing more complex functional materials. While related polyphenyl systems have seen use, the unique geometry of this isomer remains largely unexplored.

Future applications to be investigated include:

Porous Organic Cages (POCs) : The discrete molecular nature of this compound makes it a prime candidate for use as a panel or vertex in the construction of POCs. liverpool.ac.ukoaepublish.com By adding appropriate reactive functional groups to the phenyl rings, these scaffolds can be used to assemble cage-like molecules with defined, permanent porosity, making them suitable for gas storage, separation, and catalysis. liverpool.ac.ukrsc.org

Fluorescent Sensors : Derivatives of tetraphenylbenzene have already been shown to act as effective fluorescent probes for detecting nitroaromatic compounds, largely due to aggregation-induced emission enhancement (AIEE) and fluorescence quenching mechanisms. nih.gov The asymmetric 1,2,3,5-isomer could be functionalized to create highly sensitive and selective chemo-sensors for a range of analytes of environmental or biological importance. researchgate.net

Supramolecular Assemblies : By introducing recognition motifs such as hydrogen-bonding groups, the this compound scaffold can be directed to self-assemble into higher-order structures like fibers, gels, or liquid crystals. researchgate.netrsc.org Its lower symmetry compared to isomers like 1,3,5-triphenylbenzene (B1329565) could lead to novel and more complex packing arrangements and material properties. sapub.org

Organic Electronics : The potential for high thermal stability and good charge transport properties makes functionalized this compound derivatives interesting candidates for use as semiconductor layers in organic thin-film transistors (OTFTs). mdpi.com

Fundamental Studies on Structure-Property Relationships and Beyond

A deep understanding of how the specific 1,2,3,5-substitution pattern influences the molecule's fundamental properties is essential for its rational application. Future research must systematically investigate the correlations between its unique structure and its photophysical and electronic behavior, particularly in comparison to its more symmetric isomers.

Key research questions to address include:

Impact of Phenyl Ring Torsion : The degree of twisting of the four phenyl rings relative to the central benzene core dictates the extent of π-conjugation and, consequently, the molecule's electronic and photophysical properties. Systematic studies are needed to determine these torsion angles and how they are influenced by substituents or the solid-state packing environment.

Modulation of Photophysical Properties : Research on related AIE-active molecules has shown that the substitution pattern is critical in modulating photoluminescence quantum yields. researchgate.net It is crucial to investigate how attaching electron-donating or -withdrawing groups at the available positions on the this compound core can be used to tune its emission wavelength, quantum efficiency, and response to external stimuli.

Excited-State Dynamics : A fundamental investigation into the excited-state dynamics will reveal the rates of radiative (fluorescence) and non-radiative decay pathways. Understanding how processes like internal conversion and intersystem crossing are influenced by the asymmetric structure is key to designing efficient emitters for OLEDs or photosensitizers for photocatalysis. researchgate.netkyoto-u.ac.jp

Q & A

Q. What established synthetic routes exist for 1,2,3,5-Tetraphenylbenzene, and how can reaction conditions be optimized?

The compound is synthesized via Diels-Alder reactions between substituted pyrones and acetylenes. For example:

  • Route 1 : 4,6-Diphenyl-2-pyrone reacts with diphenylacetylene in toluene at 200–225°C, yielding 74% after recrystallization from benzene-methanol (mp 222–224°C) .
  • Route 2 : 4,5,6-Triphenyl-2-pyrone and phenylacetylene under similar conditions yield 6.98% after fractional recrystallizations due to competing byproduct formation .
    Optimization Strategies :
  • Increase reaction time/temperature to enhance cycloaddition efficiency.
  • Use high-purity reactants and inert atmospheres to minimize side reactions.
  • Employ gradient recrystallization (e.g., methanol-toluene mixtures) to improve isolation .

Q. How is the structure of this compound confirmed experimentally?

Key techniques include:

  • Melting Point Analysis : Consistency with literature values (e.g., 222–224°C vs. reported 224–226°C) validates purity .
  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR identify aromatic proton environments and substituent positions. For example, distinct splitting patterns differentiate para/meta phenyl groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 422 for C30H22) confirm molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in this compound synthesis?

The Diels-Alder reaction between pyrones and acetylenes proceeds via a concerted mechanism. Steric and electronic factors govern regioselectivity:

  • Steric Effects : Bulky phenyl groups on the pyrone direct acetylene addition to less hindered positions.
  • Electronic Effects : Electron-withdrawing substituents on the pyrone stabilize transition states, favoring specific cycloadducts.
    Computational modeling (e.g., DFT) can predict transition state geometries and validate experimental outcomes .

Q. What challenges arise in isolating this compound, and how are they addressed?

Challenges :

  • Co-crystallization with byproducts (e.g., 1,2,3,4-Tetraphenylbenzene) due to similar solubility .
  • Low yields in multi-step syntheses (e.g., 6.98% in Route 2) .
    Solutions :
  • Fractional Recrystallization : Sequential solvent systems (e.g., methanol followed by toluene) exploit differential solubility .
  • Chromatography : HPLC or column chromatography with polar/non-polar stationary phases for high-resolution separation.

Q. How do computational methods predict electronic properties, and what applications emerge?

Computational Approaches :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, polarizability, and charge distribution, guiding material design.
  • Molecular Dynamics (MD) : Simulates packing behavior in crystalline phases, relevant for optoelectronic devices.
    Applications :
  • Organic Electronics : High π-conjugation suggests potential as a charge-transport layer in OLEDs.
  • Supramolecular Chemistry : Steric bulk enables host-guest interactions in sensor design .

Q. How do structural isomers (e.g., 1,2,4,5-Tetraphenylbenzene) differ in properties?

Comparative studies using:

  • X-ray Crystallography : Reveal distinct packing motifs (e.g., herringbone vs. layered structures).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability differences (e.g., decomposition temperatures).
  • UV-Vis Spectroscopy : Identify variations in absorption maxima due to conjugation patterns .

Q. What role does solvent choice play in synthesis and purification?

  • Polar Solvents (e.g., methanol) : Favor recrystallization by reducing solubility at lower temperatures .
  • Aprotic Solvents (e.g., toluene) : Enhance reaction rates by stabilizing dipolar transition states in Diels-Alder reactions .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported melting points or yields?

  • Reproducibility Tests : Replicate synthesis under claimed conditions (e.g., 200°C for 90 hours) .
  • Cross-Validation : Use multiple characterization methods (e.g., NMR + XRD) to confirm structural integrity.
  • Meta-Analysis : Review historical data (e.g., pre-1969 vs. modern reports) to identify methodological improvements .

Q. What analytical pitfalls arise in characterizing multi-phenyl aromatics?

  • NMR Signal Overlap : Use deuterated solvents (e.g., DMSO-d6) and 2D techniques (COSY, HSQC) to resolve aromatic protons .
  • Mass Spectra Fragmentation : High-resolution MS (HRMS) distinguishes molecular ions from fragment peaks .

Q. Can this compound serve as a precursor for functional materials?

Potential Pathways :

  • Post-Functionalization : Electrophilic substitution (e.g., sulfonation, halogenation) to introduce reactive sites.
  • Coordination Chemistry : Act as a ligand for transition metals (e.g., Pd, Pt) in catalytic systems.
    Validation requires tandem spectroscopy (e.g., IR, XPS) and crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.